5-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1021224-13-4
Cat. No.: VC11955392
Molecular Formula: C24H19ClN4O2
Molecular Weight: 430.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021224-13-4 |
|---|---|
| Molecular Formula | C24H19ClN4O2 |
| Molecular Weight | 430.9 g/mol |
| IUPAC Name | 5-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C24H19ClN4O2/c1-15-3-5-17(6-4-15)20-13-22-24(30)28(11-12-29(22)27-20)14-21-16(2)31-23(26-21)18-7-9-19(25)10-8-18/h3-13H,14H2,1-2H3 |
| Standard InChI Key | OVDFGNHJSGFJMA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)Cl)C |
Introduction
Synthesis
The synthesis of such a compound would typically involve multiple steps, including the formation of the oxazole and pyrazole rings, followed by their incorporation into the pyrazinone framework. Common methods might involve cycloaddition reactions or nucleophilic substitutions, depending on the starting materials and desired substituents.
Antimicrobial and Antioxidant Activities
Heterocyclic compounds, especially those with oxazole and pyrazole rings, have been studied for their antimicrobial and antioxidant properties . The presence of these rings in our compound suggests potential biological activity, although specific data would require experimental testing.
Potential Applications
Given the structural complexity and the presence of pharmacophoric groups, this compound could be explored for various applications, including pharmaceuticals, agrochemicals, or materials science.
Data Tables
Since specific data on 5-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is not available, we can consider related compounds for comparison:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Biological Activity |
|---|---|---|---|
| Methyl 4-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H-thieno[3,2-B]pyrrole-5-carboxylate | C19H15ClN2O3S | 386.9 | Potential pharmacological activity |
| Glycine, N-((5-((2-(4-chlorophenyl)-5-methyl-4-oxazolyl)methoxy)-2-fluorophenyl)methyl)-N-(methoxycarbonyl)- | C22H20ClFN2O6 | 462.9 | Potential biological activity due to oxazole ring |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume